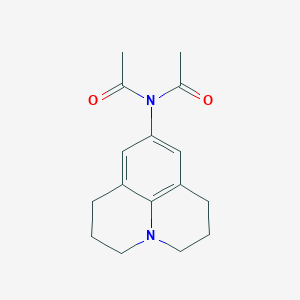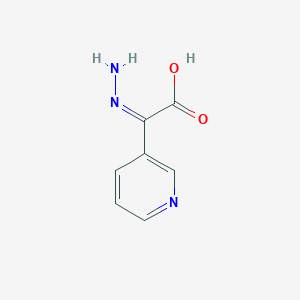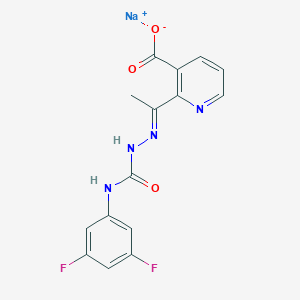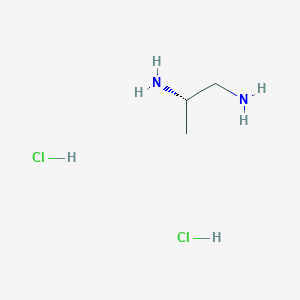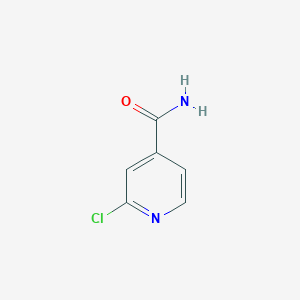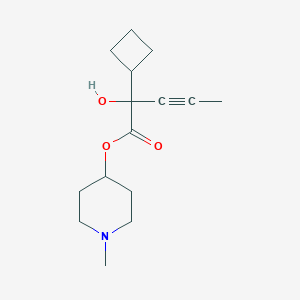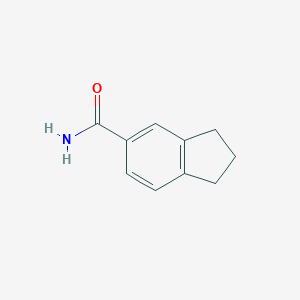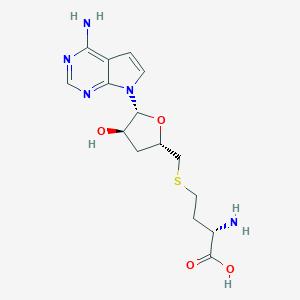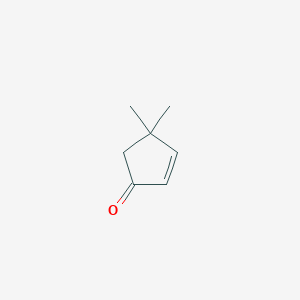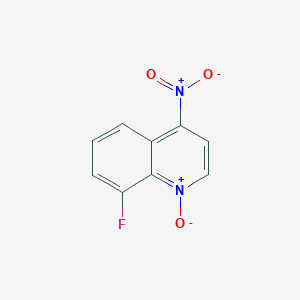
8-Fluoro-4-nitroquinoline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-4-nitroquinoline 1-oxide, also known as 4-NQO, is a synthetic organic compound that has been widely used in scientific research. It is a potent mutagen and carcinogen that induces DNA damage and has been used to study the mechanisms of cancer development.
Mecanismo De Acción
8-Fluoro-4-nitroquinoline 1-oxide induces DNA damage by forming adducts with DNA bases, which can lead to mutations and chromosomal aberrations. It has been shown to preferentially bind to guanine bases and induce G to T transversions. The DNA damage induced by 8-Fluoro-4-nitroquinoline 1-oxide can activate cellular responses such as DNA repair and cell cycle arrest.
Biochemical and Physiological Effects:
8-Fluoro-4-nitroquinoline 1-oxide has been shown to induce a wide range of biochemical and physiological effects. It can induce oxidative stress, inflammation, and apoptosis. It has also been shown to affect cellular signaling pathways such as the MAPK and PI3K pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-Fluoro-4-nitroquinoline 1-oxide in lab experiments is its potency as a mutagen and carcinogen. It can induce DNA damage at low concentrations and has been shown to induce cancer in animal models. However, its potency also makes it potentially hazardous to handle, and specialized equipment and expertise are required for its synthesis and use.
Direcciones Futuras
There are several future directions for research on 8-Fluoro-4-nitroquinoline 1-oxide. One area of interest is the development of new treatments for cancer that target the DNA damage induced by 8-Fluoro-4-nitroquinoline 1-oxide. Another area of interest is the study of the cellular responses to 8-Fluoro-4-nitroquinoline 1-oxide-induced DNA damage, which could lead to the development of new therapies for cancer and other diseases. Additionally, further research is needed to understand the mechanisms of 8-Fluoro-4-nitroquinoline 1-oxide-induced DNA damage and its effects on cellular signaling pathways.
Métodos De Síntesis
The synthesis of 8-Fluoro-4-nitroquinoline 1-oxide involves the reaction of 8-fluoroquinoline with nitric acid to form 8-fluoro-4-nitroquinoline, which is then oxidized with potassium permanganate to form 8-Fluoro-4-nitroquinoline 1-oxide. The synthesis process is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
8-Fluoro-4-nitroquinoline 1-oxide has been extensively used in scientific research to study the mechanisms of cancer development. It has been used in animal models to induce cancer and study the effects of various treatments. It has also been used to study the effects of DNA damage and repair mechanisms.
Propiedades
Número CAS |
19789-69-6 |
|---|---|
Fórmula molecular |
C9H5FN2O3 |
Peso molecular |
208.15 g/mol |
Nombre IUPAC |
8-fluoro-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H5FN2O3/c10-7-3-1-2-6-8(12(14)15)4-5-11(13)9(6)7/h1-5H |
Clave InChI |
MUTKSEVUOWYGKA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C[N+](=C2C(=C1)F)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC2=C(C=C[N+](=C2C(=C1)F)[O-])[N+](=O)[O-] |
Otros números CAS |
19789-69-6 |
Sinónimos |
8-Fluoro-4-nitroquinoline 1-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, N-[(3beta)-cholest-5-en-3-yl]-](/img/structure/B10395.png)
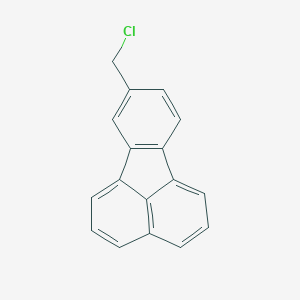
![3-[(2-Amino-3-methylbutanoyl)amino]-4-[[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-4-[2-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-4-oxobutanoic acid](/img/structure/B10397.png)
